molecular formula C9H17NSe B14799095 1-Methylazonane-2-selenone

1-Methylazonane-2-selenone

Cat. No.: B14799095
M. Wt: 218.21 g/mol
InChI Key: GIZGEFQZMFXGIO-UHFFFAOYSA-N
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Description

1-Methylazonane-2-selenone is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Selenium, a chalcogen element, is known for its role in biological systems and its utility in synthetic chemistry. The incorporation of selenium into organic molecules can impart distinctive reactivity and functionality, making compounds like this compound valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylazonane-2-selenone can be synthesized through the reaction of 1,3-dialkylimidazole salts with selenium in the presence of potassium carbonate in ethanol or acetone under refluxing conditions . This method is efficient and yields the desired product in good to excellent yields.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 1-Methylazonane-2-selenone undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced, often affecting the selenium center.

    Substitution: The selenium atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or thiols can be employed under mild conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to selenoxides or selenones, while substitution reactions can yield various organoselenium derivatives.

Scientific Research Applications

1-Methylazonane-2-selenone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methylazonane-2-selenone exerts its effects involves its redox activity and ability to interact with metal ions. The compound can undergo selenol/selenone tautomerism, which contributes to its unique redox properties. This tautomerism allows the compound to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its selenium content, which imparts distinct redox properties and reactivity compared to its sulfur analogs. This makes it particularly valuable in applications requiring redox activity and metal ion interactions.

Properties

Molecular Formula

C9H17NSe

Molecular Weight

218.21 g/mol

IUPAC Name

1-methylazonane-2-selone

InChI

InChI=1S/C9H17NSe/c1-10-8-6-4-2-3-5-7-9(10)11/h2-8H2,1H3

InChI Key

GIZGEFQZMFXGIO-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCCCCC1=[Se]

Origin of Product

United States

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